molecular formula C25H20O5 B4749958 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one

Cat. No.: B4749958
M. Wt: 400.4 g/mol
InChI Key: HVIMGBXIKFQRAJ-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chromenone and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-3-6-21-23(29-15-22(26)16-9-11-17(28-2)12-10-16)14-13-19-18-7-4-5-8-20(18)25(27)30-24(19)21/h3-5,7-14H,1,6,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIMGBXIKFQRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-prop-2-enylbenzo[c]chromen-6-one

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